2-Propylcyclohepta[d]imidazol-4(3H)-one
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Overview
Description
2-Propylcyclohepta[d]imidazol-4(3H)-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylcyclohepta[d]imidazol-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cycloheptanone with an appropriate amine and a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propylcyclohepta[d]imidazol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Propylcyclohepta[d]imidazol-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-Propylcyclohepta[d]imidazol-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Known for its antifungal and antibacterial properties.
2-Methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzimidazole: Widely used in medicinal chemistry for its broad spectrum of biological activities.
Uniqueness
2-Propylcyclohepta[d]imidazol-4(3H)-one stands out due to its unique cycloheptane ring fused with the imidazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-propyl-1H-cyclohepta[d]imidazol-4-one |
InChI |
InChI=1S/C11H12N2O/c1-2-5-10-12-8-6-3-4-7-9(14)11(8)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13) |
InChI Key |
XISRXWWPTFOXPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CC=CC2=O |
Origin of Product |
United States |
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